2,4-Dinitro-m-xylene
Overview
Description
2,4-Dinitro-m-xylene (DNMX) is a nitroaromatic compound. It is used for a variety of scientific research applications. It is also used as a metabolic stimulant .
Synthesis Analysis
The synthesis of 2,4-Dinitro-m-xylene involves the nitration of m-xylene . The mononitration of m-xylene can be easily carried out at 30°C. Nitro-m-xylene is easily nitrated to dinitro-m-xylene at a temperature of 80°C .
Molecular Structure Analysis
The molecular formula of 2,4-Dinitro-m-xylene is C8H8N2O4 . The molecular weight is 196.16 .
Chemical Reactions Analysis
The nitration of m-xylene to give the corresponding mononitro-m-xylene and dinitro-m-xylene has been studied . A two-step nitration method was designed to solve the problems of product selectivity and yield of poly-nitro impurities .
Physical And Chemical Properties Analysis
2,4-Dinitro-m-xylene has a melting point of 82-84 °C and a predicted boiling point of 301.6±37.0 °C . The predicted density is 1.346±0.06 g/cm3 .
Scientific Research Applications
Chemotherapy of Tuberculosis
- Field : Medical Chemistry
- Application : The compound has been utilized in the synthesis of other chemicals with potential medical applications.
- Method : Beyerman and Wielaert (2010) described the use of 4,6-dinitro-m-xylene in the synthesis of compounds related to 4-hydroxy-6-amino-isophthalic acid.
- Results : These compounds are associated with the chemotherapy of tuberculosis.
Continuous-Flow Nitration
- Field : Process Engineering
- Application : 2,4-Dinitro-m-xylene is relevant in the study of continuous-flow nitration of xylene isomers.
- Method : Sharma et al. (2015) explored the continuous-flow nitration of o-xylene.
- Results : They highlighted the formation of dinitro derivatives under certain conditions.
Ternary System Study
- Field : Physical Chemistry
- Application : The study of ternary systems involving m-dinitrobenzene, 2,4,6-trinitro-m-xylene, and picric acid.
- Method : This study was conducted by Bogush (1966).
- Results : It provided insights into the eutectic compositions and melting points of these systems.
Metabolic Stimulant
- Field : Biochemistry
- Application : 2,4-Dinitro-m-xylene (DNMX) is used as a metabolic stimulant.
- Method : The specific method of application as a metabolic stimulant is not detailed in the source.
- Results : The outcomes of this application are not specified in the source.
Selective Nitro Reduction
- Field : Organic Chemistry
- Application : 2,4-Dinitro-m-xylene is used in the study of selective nitro reduction of poly nitro compounds .
- Method : The selective reduction of one NOX2 group from a dinitro- or trinitro- compound to an amine is carried out using HX2S in aqueous or alcoholic ammonia .
- Results : The reduction of 2,4-dinitro-m-xylene leads to the reduction of the 4-nitro group .
Precursor in Chemical Synthesis
- Field : Synthetic Chemistry
- Application : 2,4-Dinitro-m-xylene is used as a precursor for the synthesis of various other chemicals.
- Method : The synthesis of 2,4-Dinitro-m-xylene involves the nitration of m-xylene. The mononitration of m-xylene can be easily carried out at 30°C.
- Results : The synthesized 2,4-Dinitro-m-xylene can then be used as a starting material for the synthesis of other chemicals.
Spectroscopic Studies
- Field : Spectroscopy
- Application : 2,4-Dinitro-m-xylene is used in spectroscopic studies .
- Method : Various spectroscopic techniques such as NMR, FTIR, UV-Vis, and MS (GC) are used to study the compound .
- Results : The results of these studies provide valuable information about the structure and properties of 2,4-Dinitro-m-xylene .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dimethyl-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUSVHGZGPBZLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209047 | |
Record name | m-Xylene, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitro-m-xylene | |
CAS RN |
603-02-1 | |
Record name | 1,3-Dimethyl-2,4-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Xylene, 2,4-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Xylene, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dinitro-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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